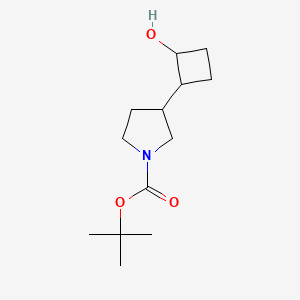
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a unique combination of a dioxidotetrahydrothiopyran ring and a triazole ring
Vorbereitungsmethoden
The synthesis of 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxidotetrahydrothiopyran ring: This can be achieved through the oxidation of tetrahydrothiopyran using oxidizing agents such as hydrogen peroxide or peracids.
Introduction of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, where an azide and an alkyne react to form the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiopyran ring.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of different derivatives.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylate or alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid: This compound features a similar dioxidotetrahydrothiopyran ring but lacks the triazole ring and carboxylic acid group.
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: This compound also contains the dioxidotetrahydrothiopyran ring but has a methyl ester group instead of the triazole and carboxylic acid groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H11N3O4S |
|---|---|
Molekulargewicht |
245.26 g/mol |
IUPAC-Name |
1-(1,1-dioxothian-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4S/c12-8(13)7-5-11(10-9-7)6-1-3-16(14,15)4-2-6/h5-6H,1-4H2,(H,12,13) |
InChI-Schlüssel |
WMISLIOJUHLFTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CCC1N2C=C(N=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B11788488.png)

![N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11788505.png)

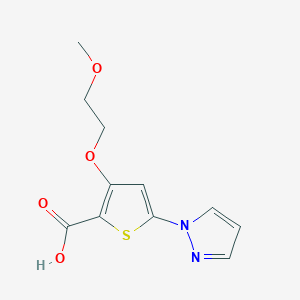
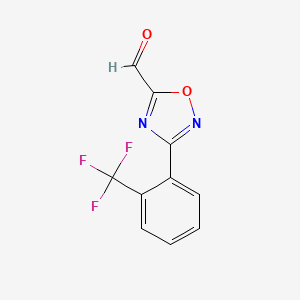
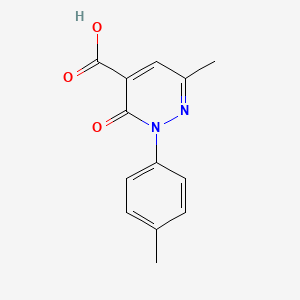
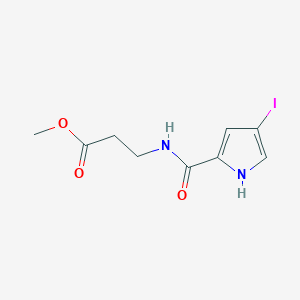
![4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11788547.png)
![1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788551.png)

